molecular formula C19H26O3 B12421880 Asperglaucin B

Asperglaucin B

Cat. No.: B12421880
M. Wt: 302.4 g/mol
InChI Key: LXXMLVSDFZLIEC-UHFFFAOYSA-N
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Description

Asperglaucin B is an alkylated salicylaldehyde derivative isolated from the fungus Aspergillus chevalieri SQ-8. This compound exhibits significant antibacterial properties, particularly against plant pathogens such as Pseudomonas syringae pv actinidae and Bacillus cereus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asperglaucin B involves the isolation of the compound from the endolichenic fungus Aspergillus chevalieri SQ-8. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that the compound is an alkylated salicylaldehyde derivative, suggesting that its synthesis may involve alkylation reactions of salicylaldehyde derivatives under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-established, primarily due to its recent discovery and ongoing research. The compound is typically obtained through fermentation processes involving the cultivation of Aspergillus chevalieri SQ-8 under specific conditions that promote the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Asperglaucin B undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted compounds with altered chemical properties .

Scientific Research Applications

Asperglaucin B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Asperglaucin B involves its interaction with bacterial cell membranes. This compound alters the external structure of bacterial cells, leading to the rupture or deformation of the cell membranes. This disruption of the cell membrane integrity results in the inhibition of bacterial growth and ultimately leads to cell death . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with specific membrane components to exert its antibacterial effects .

Comparison with Similar Compounds

Asperglaucin B is part of a group of alkylated salicylaldehyde derivatives and prenylated indole alkaloids isolated from Aspergillus chevalieri SQ-8. Similar compounds include:

Uniqueness: this compound is unique due to its specific alkylation pattern and potent antibacterial activity against plant pathogens. Its ability to alter bacterial cell membranes and cause membrane rupture distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

7-heptyl-6-hydroxy-2,2-dimethylchromene-8-carbaldehyde

InChI

InChI=1S/C19H26O3/c1-4-5-6-7-8-9-15-16(13-20)18-14(12-17(15)21)10-11-19(2,3)22-18/h10-13,21H,4-9H2,1-3H3

InChI Key

LXXMLVSDFZLIEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C=C2C=CC(OC2=C1C=O)(C)C)O

Origin of Product

United States

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